N-Methyl-D-cysteine Hydrochloride
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Overview
Description
N-Methyl-D-cysteine Hydrochloride is a derivative of the amino acid cysteine It is characterized by the presence of a methyl group attached to the nitrogen atom of the cysteine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-cysteine Hydrochloride typically involves the methylation of D-cysteine. One common method is the reaction of D-cysteine with methyl iodide in the presence of a base such as sodium hydride or sodium hydroxide. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-cysteine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol form.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-Methyl-D-cysteine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of N-Methyl-D-cysteine Hydrochloride involves its ability to interact with various molecular targets. The thiol group can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate enzyme activity by forming covalent bonds with active site residues, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Cysteine: A naturally occurring amino acid with a thiol group.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the nitrogen atom.
L-Cysteine Hydrochloride: The hydrochloride salt form of L-cysteine
Uniqueness
N-Methyl-D-cysteine Hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and solubility compared to other cysteine derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H10ClNO2S |
---|---|
Molecular Weight |
171.65 g/mol |
IUPAC Name |
(2S)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
InChI Key |
SFZVXTJDDOYGIS-AENDTGMFSA-N |
Isomeric SMILES |
CN[C@H](CS)C(=O)O.Cl |
Canonical SMILES |
CNC(CS)C(=O)O.Cl |
Origin of Product |
United States |
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